Cas no 946377-86-2 (2-(4-ethoxyphenyl)-5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile)

2-(4-Ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-ethoxyphenyl group, a nitrile functionality, and a 2-fluorobenzoylpiperazine moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor modulators due to its balanced lipophilicity and hydrogen-bonding capabilities. The ethoxy group enhances solubility, while the fluorobenzoylpiperazine fragment may contribute to target binding affinity and selectivity. The nitrile group offers versatility for further derivatization. Its well-defined synthetic route ensures reproducibility, making it a promising intermediate for drug discovery or biochemical research applications.
2-(4-ethoxyphenyl)-5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile structure
946377-86-2 structure
商品名:2-(4-ethoxyphenyl)-5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile
CAS番号:946377-86-2
MF:C23H21FN4O3
メガワット:420.436248540878
CID:5429909

2-(4-ethoxyphenyl)-5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile 化学的及び物理的性質

名前と識別子

    • 2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
    • 4-Oxazolecarbonitrile, 2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-
    • 2-(4-ethoxyphenyl)-5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile
    • インチ: 1S/C23H21FN4O3/c1-2-30-17-9-7-16(8-10-17)21-26-20(15-25)23(31-21)28-13-11-27(12-14-28)22(29)18-5-3-4-6-19(18)24/h3-10H,2,11-14H2,1H3
    • InChIKey: BUGPZVNBVLOGFC-UHFFFAOYSA-N
    • ほほえんだ: O1C(N2CCN(C(=O)C3=CC=CC=C3F)CC2)=C(C#N)N=C1C1=CC=C(OCC)C=C1

2-(4-ethoxyphenyl)-5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3309-0190-4mg
2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
946377-86-2 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3309-0190-5μmol
2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
946377-86-2 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3309-0190-20μmol
2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
946377-86-2 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3309-0190-50mg
2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
946377-86-2 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3309-0190-1mg
2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
946377-86-2 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3309-0190-75mg
2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
946377-86-2 90%+
75mg
$208.0 2023-04-26
Life Chemicals
F3309-0190-2μmol
2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
946377-86-2 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3309-0190-15mg
2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
946377-86-2 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3309-0190-20mg
2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
946377-86-2 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3309-0190-25mg
2-(4-ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
946377-86-2 90%+
25mg
$109.0 2023-04-26

2-(4-ethoxyphenyl)-5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile 関連文献

2-(4-ethoxyphenyl)-5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3-oxazole-4-carbonitrileに関する追加情報

Compound CAS No 946377-86-2: 2-(4-Ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Compound CAS No 946377-86-2, also known as 2-(4-Ethoxyphenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile, is a highly specialized organic compound with a complex molecular structure. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique properties and potential applications in drug development.

The molecular structure of this compound is characterized by the presence of several key functional groups, including an ethoxyphenyl group, a piperazine ring, and a fluorobenzoyl moiety. These groups contribute to its chemical reactivity and biological activity. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

One of the most notable features of this compound is its ability to interact with specific biological targets, such as protein kinases and receptors, which are often implicated in disease pathways. Researchers have employed advanced computational techniques, including molecular docking and dynamics simulations, to elucidate the binding mechanisms of this compound with its target proteins. These studies have provided valuable insights into its pharmacokinetic properties and bioavailability.

In terms of synthesis, the compound is typically prepared through a multi-step process involving coupling reactions and cyclization steps. The synthesis route involves the use of various reagents and catalysts to ensure high yield and purity. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly syntheses of this compound, making it more accessible for large-scale production.

The physical properties of this compound, such as its melting point, solubility, and stability under various conditions, have been extensively characterized using modern analytical techniques like NMR spectroscopy and mass spectrometry. These properties are crucial for determining its suitability for different applications in pharmaceutical formulations.

Recent research has also explored the potential of this compound as a building block for constructing more complex molecules with enhanced biological activities. By modifying specific functional groups within its structure, scientists have been able to generate derivatives with improved potency and selectivity against target molecules.

In conclusion, Compound CAS No 946377-86-2 represents a promising candidate for further exploration in drug discovery and development. Its unique chemical structure, coupled with its favorable pharmacological properties, positions it as a valuable tool in advancing our understanding of disease mechanisms and developing innovative therapeutic strategies.

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